3,5-Dibromo-2-methoxypyridin-4-amine

Description

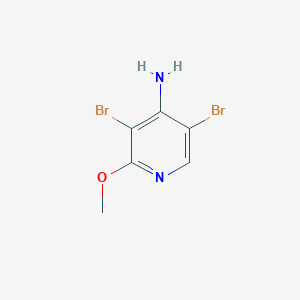

3,5-Dibromo-2-methoxypyridin-4-amine is a halogenated pyridine derivative characterized by two bromine atoms at the 3- and 5-positions, a methoxy group at the 2-position, and an amine group at the 4-position.

Properties

IUPAC Name |

3,5-dibromo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATSPPDLTHUICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine typically involves the bromination of 2-methoxypyridine followed by amination. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxypyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura cross-coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Arylboronic Acids: Reactants in coupling reactions.

Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids produce various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

3,5-Dibromo-2-methoxypyridin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown significant potential in developing antimicrobial agents and anti-cancer drugs .

Case Study: Anticancer Activity

A study highlighted the efficacy of a derivative of this compound against HT-29 colon carcinoma cells, demonstrating an IC50 value of 0.5 μM. This indicates a strong inhibitory effect on cancer cell proliferation, suggesting that modifications of this compound could lead to promising anticancer therapies .

| Compound Name | Target Cell Line | IC50 (μM) |

|---|---|---|

| 3,5-Dibromo-4-methoxyphenyl derivative | HT-29 | 0.5 |

| Other derivatives | Various | Low micromolar range |

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals , specifically as a component in the development of pesticides and herbicides. These formulations aim to enhance crop protection while minimizing environmental impact.

Case Study: Pesticide Development

Research has shown that derivatives of this compound can be effective in creating environmentally friendly pesticides that target specific pests without harming beneficial organisms. This aligns with the current trend towards sustainable agriculture practices.

Material Science

The compound has been explored for its properties in creating novel materials , including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for various industrial applications.

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme inhibition and receptor binding mechanisms. It plays a role in understanding biological processes and identifying potential therapeutic targets.

Example: Enzyme Inhibition Studies

Studies have demonstrated that certain derivatives can inhibit specific enzymes involved in disease pathways, providing insights into their potential as therapeutic agents .

Analytical Chemistry

This compound is also employed as a standard in various analytical techniques. This application aids in the accurate quantification of related compounds within complex mixtures.

Analytical Techniques

Common methods include high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where the compound serves as a reference to ensure precision in measurements.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts, forming new carbon-carbon bonds . The exact molecular targets and pathways in biological systems are still under investigation.

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural analogs and their distinguishing features:

Notes:

Physicochemical Properties

- Boiling Point : The methyl-substituted analog (CAS 3430-29-3) has a boiling point of 276.5°C, which is likely lower than the methoxy-substituted compound due to reduced hydrogen-bonding capacity in methyl groups .

- Density : Methyl-substituted analogs exhibit densities around 2.0 g/cm³, whereas methoxy groups may slightly increase density due to higher atomic mass .

Biological Activity

3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula and a molecular weight of 281.93 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including bromine substituents and a methoxy group, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Although the precise targets remain largely unidentified, it is known that the compound can modulate various biological pathways by inhibiting or activating enzymes. The presence of bromine atoms enhances binding affinity to these targets, which may include receptors or enzymes involved in critical physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antithrombotic Properties : The compound has been investigated for its ability to inhibit thrombus formation, suggesting potential applications in cardiovascular disease management.

- Biofilm Inhibition : Studies have shown that it may possess properties that inhibit biofilm formation by pathogenic bacteria, which is significant for treating infections related to medical devices.

- Anticancer Activity : Preliminary investigations suggest that this compound could exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .

Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound can induce apoptosis in certain cancer cell lines. For instance, flow cytometry analyses revealed significant increases in early and late apoptotic cells following treatment with the compound .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in various therapeutic contexts. Its ability to modulate enzyme activity suggests a role in metabolic regulation.

- Chemical Reactivity : The compound undergoes several chemical reactions including substitution and coupling reactions, which can be utilized for synthesizing more complex organic molecules.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dibromo-4-methylpyridin-2-amine | Methyl group instead of methoxy | Limited studies; potential enzyme inhibitor |

| 3,5-Dibromo-2-methoxypyridin-4-ylamine | Slight structural variations | Similar biological activities reported |

This table highlights how variations in structure can influence the biological activity of pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Dibromo-2-methoxypyridin-4-amine, and how are reaction conditions optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of 2-amino-4-methylpyridine using bromine in fuming sulfuric acid under reflux. Key optimization steps include:

- Temperature control (0°C during bromine addition to minimize side reactions).

- Neutralization with 10N NaOH post-reaction to isolate the product via dichloromethane extraction.

- Purification via vacuum concentration, yielding a light orange solid (54% yield) .

- Data Table :

| Precursor | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Br₂, H₂SO₄ (fuming), 0°C → reflux | 54% | >95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- ¹³C NMR : Peaks corresponding to brominated carbons (δ 110–120 ppm) and methoxy carbons (δ 55–60 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 265.89 (M⁺) confirms the molecular formula C₆H₆Br₂N₂O .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic Potential Maps : Highlight electron-deficient regions (bromine substituents) for nucleophilic attack.

- Frontier Molecular Orbitals : Predict reactivity trends (HOMO-LUMO gap ~4.5 eV) .

- Application : Guides design of derivatives for catalytic or pharmaceutical applications.

Q. What strategies resolve contradictions in experimental data, such as discrepancies in reported melting points or NMR shifts?

- Methodological Answer :

- Replication : Repeat synthesis under standardized conditions.

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to confirm bond angles vs. NMR).

- Literature Meta-Analysis : Compare data across peer-reviewed studies to identify systematic errors .

Q. In crystallographic studies of this compound, what challenges arise in structure determination, and how are programs like SHELX utilized?

- Methodological Answer :

- Challenges : Heavy bromine atoms cause absorption errors; twinning may occur.

- SHELX Workflow :

SHELXD : Resolve phase problem via Patterson methods.

SHELXL : Refine anisotropic displacement parameters for Br atoms.

Validation : Check R-factor convergence (<5%) and residual density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.